10-(1H-indol-3-yl)phenanthren-9-ol
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Overview
Description
10-(1H-indol-3-yl)phenanthren-9-ol is an organic compound that belongs to the class of indole derivatives It features a phenanthrene backbone with an indole moiety attached at the 10th position and a hydroxyl group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1H-indol-3-yl)phenanthren-9-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a phenanthrene derivative and an indole derivative, the reaction can be catalyzed by a Lewis acid to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
10-(1H-indol-3-yl)phenanthren-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the indole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the phenanthrene or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
10-(1H-indol-3-yl)phenanthren-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(1H-indol-3-yl)phenanthren-9-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in reduced production of a particular metabolite.
Comparison with Similar Compounds
Similar Compounds
- (1H-Indol-3-yl)methanamine
- 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine
Uniqueness
10-(1H-indol-3-yl)phenanthren-9-ol is unique due to its specific structural features, such as the combination of a phenanthrene backbone with an indole moiety and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
10-(1H-indol-3-yl)phenanthren-9-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of indole derivatives with phenanthrene frameworks. Various synthetic routes have been explored to optimize yield and purity, often employing catalytic methods for efficiency.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's efficacy is often measured using the IC50 value, which indicates the concentration required to inhibit cell proliferation by 50%.
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) | Reference |
---|---|---|
CEM (T-cell leukemia) | 2.5 ± 0.3 | |
HeLa (cervix carcinoma) | 3.0 ± 0.5 | |
HMEC-1 (endothelial) | 4.2 ± 0.4 |
These results indicate that the compound is particularly potent against T-cell leukemia and cervix carcinoma cell lines, suggesting its potential as a therapeutic agent.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Cycle Progression : Studies suggest that it may interfere with cell cycle regulators, thus halting proliferation.
Study on Cancer Cell Lines
In a study evaluating various indole derivatives, including this compound, researchers found that it significantly inhibited the growth of human cancer cell lines (CEM and HeLa). The study highlighted its potential as an anticancer agent and suggested further investigation into its mechanisms and analogs for enhanced efficacy .
Comparative Analysis with Other Indole Derivatives
A comparative study involving other indole derivatives revealed that while many exhibit biological activity, this compound showed superior potency in inhibiting endothelial cell growth, indicating its potential role in targeting tumor angiogenesis .
Properties
CAS No. |
155592-52-2 |
---|---|
Molecular Formula |
C22H15NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
10-(1H-indol-3-yl)phenanthren-9-ol |
InChI |
InChI=1S/C22H15NO/c24-22-18-11-4-2-8-15(18)14-7-1-3-10-17(14)21(22)19-13-23-20-12-6-5-9-16(19)20/h1-13,23-24H |
InChI Key |
AOMLMMHDUZWUOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=CNC5=CC=CC=C54)O |
Origin of Product |
United States |
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